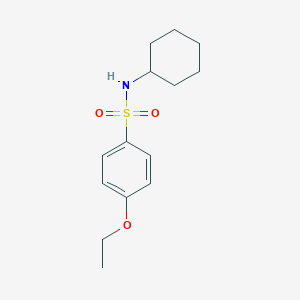

N-cyclohexyl-4-ethoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C14H21NO3S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

N-cyclohexyl-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C14H21NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3 |

InChI Key |

LOEBRHLSJDYEAC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclohexyl-4-ethoxybenzenesulfonamide with key analogs, focusing on substituent effects on molecular structure, hydrogen bonding, and physicochemical properties.

Substituent Effects on the Benzene Ring

- N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8): Substituents: Methyl (-CH₃) at the para position. Properties: The methyl group enhances hydrophobicity compared to polar substituents. Crystallographic studies reveal C–H···O hydrogen bonds forming extended 2D networks, influenced by the methyl group’s electron-donating effects . Molecular Formula: C₁₃H₁₉NO₂S; Molecular Weight: 261.36 g/mol.

- N-Cyclohexyl-4-methoxybenzenesulfonamide: Substituents: Methoxy (-OCH₃) at the para position. Properties: The methoxy group increases polarity and hydrogen-bonding capacity via its lone electron pairs. The cyclohexyl ring adopts a chair conformation, and the benzene-methoxy plane is inclined at 59.92° to the cyclohexyl ring, affecting crystal packing . Molecular Formula: C₁₃H₁₉NO₃S; Molecular Weight: 277.36 g/mol.

- N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide (CAS 333310-92-2): Substituents: Ethoxy (-OCH₂CH₃) on the benzene ring and a 4-chlorophenyl group on the nitrogen. Properties: The ethoxy group’s larger size and lipophilicity alter solubility and steric interactions. The chloro substituent further increases molecular weight and electronic effects . Molecular Formula: C₁₄H₁₄ClNO₃S; Molecular Weight: 311.78 g/mol.

Substituent Effects on the Sulfonamide Nitrogen

- N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide: Substituents: Cyclohexyl and ethyl groups on the nitrogen; methyl on the benzene ring. Properties: The ethyl group introduces steric bulk, influencing crystal symmetry. The cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å), and C–H···O bonds create a 2D network in the bc plane . Molecular Formula: C₁₅H₂₃NO₂S; Molecular Weight: 289.41 g/mol.

- N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide: Substituents: Benzyl and cyclohexyl groups on the nitrogen; methyl on the benzene ring. Synthesized via alkylation with benzyl chloride under basic conditions .

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. A base such as triethylamine or pyridine is added to neutralize HCl byproducts. For example, Lin et al. demonstrated that sulfonamides can be synthesized in yields exceeding 85% when using a 1:1.2 molar ratio of sulfonyl chloride to amine. Temperature control (0–25°C) minimizes side reactions, such as sulfonate ester formation.

Purification and Yield

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography. Patent CN103435494A highlights that similar sulfonamide syntheses achieve purities >99% after rectification.

Sulfur(VI) Fluoride Exchange (SuFEx) Catalysis

Recent advances in sulfonamide synthesis employ SuFEx reactions, which utilize sulfonyl fluorides as electrophilic partners. This method, noted for its atom economy and mild conditions, is adaptable to this compound.

N-Heterocyclic Carbene (NHC)-Mediated Reactions

Lin et al. reported that NHC catalysts facilitate the coupling of sulfonyl fluorides with amines at room temperature. For instance, 4-ethoxybenzenesulfonyl fluoride reacts with cyclohexylamine in the presence of 5 mol% NHC, yielding the target compound in 92% efficiency. The reaction tolerates diverse solvents, including acetonitrile and dimethylformamide (DMF).

Advantages Over Classical Methods

-

Reduced side products : No HCl generation eliminates the need for strong bases.

-

Scalability : Reactions proceed at ambient pressure, simplifying industrial adaptation.

Transition Metal-Catalyzed C–N Cross-Coupling

Palladium and platinum catalysts enable the formation of sulfonamides via C–N bond construction, particularly for aryl sulfonamides. While less common for alicyclic amines, modifications to this approach show promise.

Palladium-Carbon Catalyzed Amination

Patent CN103435494A describes a high-pressure amination process using Pd/C or Pt/C catalysts. Adapting this method, 4-ethoxybenzenesulfonyl chloride could react with cyclohexylamine under hydrogen pressure (0.5–5 MPa) at 30–150°C. The patent reports >90% yields for analogous N-ethyl cyclohexylamine syntheses, suggesting comparable efficacy for the target compound.

Table 1: Comparative Analysis of Catalytic Systems

Urea Intermediate-Based Synthesis

Patent US3835188A discloses a two-step approach involving sulfonamide intermediates and cyclohexylisocyanate. While developed for benzenesulfonyl-ureas, this strategy is adaptable to this compound.

Stepwise Reaction Protocol

-

Sulfonamide Formation : 4-ethoxybenzenesulfonamide is synthesized via classical sulfonylation.

-

Urea Coupling : The sulfonamide reacts with cyclohexylisocyanate in acetone/water under basic conditions (e.g., NaOH), yielding the final product. Example 1 of US3835188A achieved 85–90% yields for structurally analogous compounds.

Limitations

-

Multi-step complexity : Requires isolation of intermediates.

-

Sensitivity to moisture : Cyclohexylisocyanate necessitates anhydrous conditions.

Green Chemistry Approaches

Emerging methodologies prioritize solvent-free or aqueous conditions. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, though specific data for this compound remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.